molecular formula C7H12N2O B13492309 8-Amino-6-azaspiro[3.4]octan-7-one

8-Amino-6-azaspiro[3.4]octan-7-one

Cat. No.: B13492309
M. Wt: 140.18 g/mol
InChI Key: XSYJJOOANBMISY-UHFFFAOYSA-N
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Description

8-Amino-6-azaspiro[34]octan-7-one is a spirocyclic compound characterized by a unique structural framework that includes both an amino group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-6-azaspiro[3One common method includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core, followed by amination reactions to introduce the amino group .

Industrial Production Methods: Industrial production methods for 8-Amino-6-azaspiro[3.4]octan-7-one often involve scalable synthetic routes that ensure high yield and purity. These methods may include optimized reaction conditions such as temperature control, use of catalysts, and purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 8-Amino-6-azaspiro[3.4]octan-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Amino-6-azaspiro[3.4]octan-7-one has found applications in several scientific domains:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 8-Amino-6-azaspiro[3.4]octan-7-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the spirocyclic structure provides rigidity and specificity in binding interactions. These properties enable the compound to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Uniqueness: 8-Amino-6-azaspiro[3.4]octan-7-one is unique due to the presence of both an amino group and a ketone functional group within the spirocyclic framework. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

8-amino-6-azaspiro[3.4]octan-7-one

InChI

InChI=1S/C7H12N2O/c8-5-6(10)9-4-7(5)2-1-3-7/h5H,1-4,8H2,(H,9,10)

InChI Key

XSYJJOOANBMISY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNC(=O)C2N

Origin of Product

United States

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